H-PRO-LEU-GLY-GLY-OH
Overview
Description
The compound H-PRO-LEU-GLY-GLY-OH is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-PRO-LEU-GLY-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The following steps involve the sequential addition of protected amino acids (glycine, leucine, and proline) to the growing peptide chain. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-PRO-LEU-GLY-GLY-OH: can undergo various chemical reactions, including:
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide with different properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific coupling reagents and protecting groups during peptide synthesis.
Major Products Formed
Hydrolysis: Produces individual amino acids (proline, leucine, glycine).
Oxidation: Produces hydroxyproline-containing peptides.
Substitution: Produces peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-PRO-LEU-GLY-GLY-OH: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-PRO-LEU-GLY-GLY-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for proteolytic enzymes, leading to the release of bioactive peptides that can modulate cellular functions .
Comparison with Similar Compounds
H-PRO-LEU-GLY-GLY-OH: can be compared with other similar peptides, such as:
H-GLY-GLY-LEU-PRO-OH: A tetrapeptide with a different sequence that may exhibit different biological activities and stability.
H-LEU-GLY-GLY-PRO-OH:
The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure, stability, and interactions with other molecules .
Properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGIMYRVJJEIIM-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955293 | |
Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33676-42-5 | |
Record name | Prolyl-leucyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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